4-Chloro-2-cyclopentylphenol potassium salt
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Overview
Description
4-Chloro-2-cyclopentylphenol potassium salt: is a chemical compound with the molecular formula C11H12ClKO and a molecular weight of 234.76 g/mol . It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a potassium ion. This compound is known for its antimicrobial properties and has been used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-cyclopentylphenol potassium salt can be synthesized through the reaction of 4-chloro-2-cyclopentylphenol with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol reacts with the base to form the potassium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chloro-2-cyclopentylphenol is mixed with a potassium hydroxide solution. The reaction is carried out under controlled temperature and pressure conditions to ensure complete conversion of the phenol to its potassium salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Chloro-2-cyclopentylphenol potassium salt can undergo oxidation reactions, where the phenolic group is oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-cyclopentylphenol potassium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other phenolic compounds.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Industry: It is used in the formulation of disinfectants and preservatives.
Mechanism of Action
The antimicrobial mechanism of 4-chloro-2-cyclopentylphenol potassium salt involves the disruption of microbial cell membranes. The compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions. This leads to cell lysis and death .
Comparison with Similar Compounds
4-Chloro-2-cyclopentylphenol: The parent compound without the potassium ion.
4-Chlorophenol: A simpler phenolic compound with similar antimicrobial properties.
2-Cyclopentylphenol: A phenolic compound with a cyclopentyl group but without the chlorine atom.
Uniqueness: 4-Chloro-2-cyclopentylphenol potassium salt is unique due to its combination of a chlorine atom, a cyclopentyl group, and a potassium ion. This combination enhances its antimicrobial properties and makes it more effective in disrupting microbial cell membranes compared to its similar compounds .
Properties
CAS No. |
35471-38-6 |
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Molecular Formula |
C11H12ClKO |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
potassium;4-chloro-2-cyclopentylphenolate |
InChI |
InChI=1S/C11H13ClO.K/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1 |
InChI Key |
UWWWKAGUBAJHMQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[K+] |
Origin of Product |
United States |
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